molecular formula C21H22Cl2N6O B2541334 N2-(3,5-dichlorophenyl)-N4-(3,5-dimethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine CAS No. 898630-27-8

N2-(3,5-dichlorophenyl)-N4-(3,5-dimethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine

Cat. No.: B2541334
CAS No.: 898630-27-8
M. Wt: 445.35
InChI Key: BCEDPDWUKAVSPV-UHFFFAOYSA-N
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Description

N2-(3,5-Dichlorophenyl)-N4-(3,5-dimethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine is a triazine-based compound characterized by a 1,3,5-triazine core substituted with a morpholino group at the 6-position and aryl amine groups at the 2- and 4-positions. Triazine derivatives are widely studied for their roles as intermediates in pharmaceuticals, agrochemicals, and light stabilizers due to their versatile reactivity and structural tunability .

Properties

IUPAC Name

2-N-(3,5-dichlorophenyl)-4-N-(3,5-dimethylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22Cl2N6O/c1-13-7-14(2)9-17(8-13)24-19-26-20(25-18-11-15(22)10-16(23)12-18)28-21(27-19)29-3-5-30-6-4-29/h7-12H,3-6H2,1-2H3,(H2,24,25,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCEDPDWUKAVSPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC(=CC(=C4)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22Cl2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N2-(3,5-dichlorophenyl)-N4-(3,5-dimethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine is a compound belonging to the class of 1,3,5-triazines. This class is recognized for its diverse biological activities, particularly in anticancer research. The compound under discussion has shown promise in various studies for its potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C17H18Cl2N6\text{C}_{17}\text{H}_{18}\text{Cl}_2\text{N}_6

This structure features two aromatic rings substituted with dichloro and dimethyl groups and a morpholino moiety that enhances its biological activity.

Biological Activity Overview

The biological activity of this compound has been primarily evaluated in the context of its anticancer properties. Research indicates that it exhibits significant antiproliferative effects against various cancer cell lines.

Anticancer Activity

  • Cell Line Studies : In vitro studies have demonstrated that this compound effectively inhibits the growth of triple-negative breast cancer cells (MDA-MB231) at concentrations as low as 0.06 μM . This selective inhibition suggests a potential for targeted cancer therapies.
  • Mechanism of Action : The compound appears to interfere with key signaling pathways involved in cell proliferation and survival. Specifically, it has been linked to the inhibition of the PI3K/Akt pathway, which is crucial for tumor growth and metastasis .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of triazine derivatives indicates that modifications on the phenyl rings significantly influence their biological activity. For instance:

  • Substituents : The presence of electron-donating groups (like methoxy or dimethylamino) on one phenyl ring enhances activity against cancer cells .
  • Positioning of Substituents : The position of substituents on the aromatic rings also plays a critical role; para-substituted phenyls have shown better activity compared to ortho-substituted ones.

Data Tables

Compound Cell Line GI50 (μM) Mechanism
Compound 73MDA-MB2310.06PI3K/Akt inhibition
Compound 101MDA-MB2310.08PI3K/Akt inhibition
Compound 70SKBR-30.10PI3K/Akt inhibition

Case Studies

  • In Vivo Efficacy : A study demonstrated the antitumor efficacy of this compound in xenograft models where it was administered intravenously. Results showed a significant reduction in tumor size compared to control groups .
  • Selectivity Against Non-Cancerous Cells : In contrast to its effects on cancer cells, this compound exhibited minimal toxicity towards non-cancerous MCF-10A breast cell lines at similar concentrations .

Comparison with Similar Compounds

Key Observations :

  • The dichlorophenyl group in the target compound enhances electrophilicity and thermal stability compared to methoxy or benzyloxy substituents .

Key Observations :

  • Electron-donating groups (e.g., methoxy) may lower yields due to reduced electrophilicity at the triazine core .
  • Sterically hindered amines (e.g., 3,5-dimethylaniline) could require optimized reaction conditions for the target compound.

Physicochemical Properties

Substituents significantly influence melting points, solubility, and spectroscopic profiles:

Compound Melting Point (°C) IR/NMR Features Reference
Target Compound Not reported Expected C-Cl stretches (~700 cm⁻¹), aromatic C-H bends (~840 cm⁻¹)
N-(4-Chlorophenyl)-4-(4-Methoxyphenyl)-6-Morpholino-1,3,5-Triazine-2-Amine 140–142 (dec) IR: 3262 (N-H), 1245 (C-O); NMR: δ 3.23 (OCH3)
4-Chloro-N-Methyl-6-Morpholino-N-Phenyl-1,3,5-Triazin-2-Amine 371–372 Crystallographic data confirms planar triazine core

Key Observations :

  • Chlorine substituents likely increase melting points and crystallinity compared to methoxy analogues .
  • Morpholino groups enhance solubility in polar solvents, critical for pharmaceutical formulations .

Industrial and Research Relevance

The target compound’s hydrochloride salt is supplied by multiple vendors (e.g., VICHEMO, Loba Feinchemie), indicating its utility in drug discovery or material science . Similar compounds, such as N2-(4-chlorophenyl)-N4-(3,4-dimethylphenyl)-6-morpholino-triazine-2,4-diamine hydrochloride, are also commercially available, highlighting the demand for triazine derivatives with halogenated aryl groups .

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